

"physical and chemical properties of 1,4-diiodobicyclo[2.2.2]octane"

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Compound of Interest

Compound Name: 1,4-Diiodobicyclo[2.2.2]octane

Cat. No.: B085546

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An In-depth Technical Guide to 1,4-Diiodobicyclo[2.2.2]octane

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,4-diiodobicyclo[2.2.2]octane**, tailored for researchers, scientists, and professionals in drug development. This document consolidates available data on its synthesis, reactivity, and potential applications, with a focus on its role as a versatile building block in organic chemistry.

Core Physical and Chemical Properties

1,4-Diiodobicyclo[2.2.2]octane is a halogenated derivative of the highly symmetric and rigid bicyclo[2.2.2]octane framework. Its unique three-dimensional structure and the presence of reactive iodine atoms at the bridgehead positions make it a compound of significant interest in synthetic chemistry.

Data Presentation: Physical and Chemical Properties



| Property | Value | Notes |
|-------------------|-----------------------|---|
| Molecular Formula | C8H12I2 | |
| Molecular Weight | 361.99 g/mol | _ |
| CAS Number | 10364-05-3 | _ |
| Boiling Point | 300.9 °C at 760 mmHg | _ |
| Density | 2.2 g/cm ³ | _ |
| Flash Point | 142.6 °C | _ |
| Melting Point | Not available | Data not found in the reviewed literature. |
| Solubility | Not available | Specific solubility data in various solvents is not readily available. Inferred to be soluble in common organic solvents. |
| Appearance | Not available | Likely a crystalline solid at room temperature based on related compounds. |

Synthesis and Experimental Protocols

The synthesis of **1,4-diiodobicyclo[2.2.2]octane** is not explicitly detailed in the readily available literature, however, it is referenced as a reactant in the seminal work by Wiberg, Pratt, and Bailey for the synthesis of [2.2.2]propellane.[1][2] A plausible synthetic route, based on common organic transformations, involves the conversion of bicyclo[2.2.2]octane-1,4-diol.

Experimental Protocol: Synthesis of 1,4-Diiodobicyclo[2.2.2]octane

Objective: To synthesize **1,4-diiodobicyclo[2.2.2]octane** from bicyclo[2.2.2]octane-1,4-diol. This protocol is a generalized procedure based on standard iodination reactions of alcohols.

Materials:



- Bicyclo[2.2.2]octane-1,4-diol
- Triphenylphosphine
- Iodine
- Imidazole
- Dichloromethane (anhydrous)
- Diethyl ether
- Saturated agueous sodium thiosulfate solution
- Saturated aqueous sodium chloride solution (brine)
- · Anhydrous magnesium sulfate
- Silica gel for column chromatography

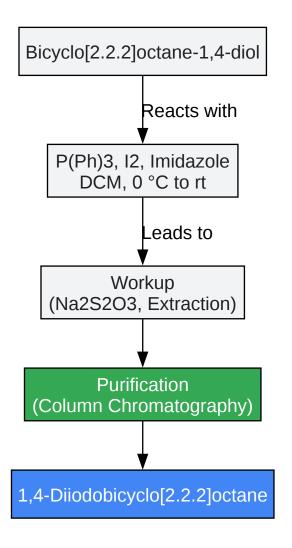
Procedure:

- To a solution of bicyclo[2.2.2]octane-1,4-diol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (2.5 eq) and imidazole (2.5 eq).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of iodine (2.5 eq) in dichloromethane to the stirred reaction mixture.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to reduce excess iodine.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.



- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 1,4diiodobicyclo[2.2.2]octane.

Visualization of the Synthetic Workflow:



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Caption: Synthetic pathway for **1,4-diiodobicyclo[2.2.2]octane**.

Chemical Reactivity



The primary documented chemical reactivity of **1,4-diiodobicyclo[2.2.2]octane** is its reaction with organolithium reagents to generate highly strained propellanes. This transformation highlights the utility of the diiodo-compound as a precursor to these unique molecular architectures.

Reaction with Butyllithium

A key chemical property of **1,4-diiodobicyclo[2.2.2]octane** is its reaction with butyllithium to form [2.2.2]propellane.[1][2] This reaction proceeds via a double lithium-halogen exchange followed by intramolecular coupling.

Experimental Protocol: Synthesis of [2.2.2]Propellane

Objective: To synthesize [2.2.2]propellane from **1,4-diiodobicyclo[2.2.2]octane**. This protocol is based on the procedure described by Wiberg, Pratt, and Bailey.[1][2]

Materials:

- 1,4-Diiodobicyclo[2.2.2]octane
- n-Butyllithium in hexanes
- Anhydrous diethyl ether
- Anhydrous pentane

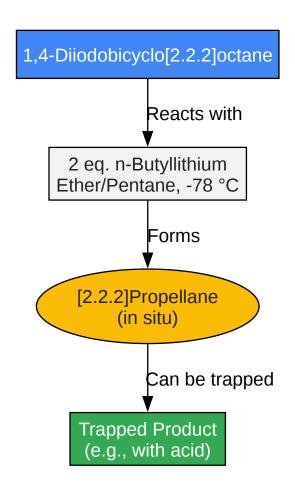
Procedure:

- A solution of **1,4-diiodobicyclo[2.2.2]octane** in a mixture of anhydrous diethyl ether and pentane is prepared under an inert atmosphere.
- The solution is cooled to a low temperature (e.g., -78 °C).
- A solution of n-butyllithium in hexanes (2.0 equivalents) is added dropwise to the stirred solution of the diiodide.
- The reaction mixture is stirred at low temperature for a specified period.



- The reaction is quenched by the addition of a suitable proton source, such as methanol.
- The resulting mixture is allowed to warm to room temperature, and the [2.2.2]propellane can be isolated and purified by appropriate methods, such as distillation or gas chromatography.

Visualization of the Reaction:



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Caption: Reaction of **1,4-diiodobicyclo[2.2.2]octane** to form [2.2.2]propellane.

Spectroscopic Data

Detailed experimental spectroscopic data for **1,4-diiodobicyclo[2.2.2]octane**, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are not readily available in the reviewed literature. For researchers working with this compound, it is recommended to acquire this data on a purified sample.



Crystal Structure

While a thesis mentions the "layered structure of **1,4-diiodobicyclo[2.2.2]octane**," specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates have not been found in publicly accessible databases like the Cambridge Crystallographic Data Centre (CCDC).[3] Elucidation of the single-crystal X-ray structure would be a valuable contribution to the understanding of this molecule's solid-state properties.

Applications in Drug Development

The bicyclo[2.2.2]octane (BCO) core is recognized as a valuable scaffold in medicinal chemistry, often employed as a saturated, three-dimensional bioisostere for a para-substituted benzene ring.[4] The rigid framework of the BCO unit allows for a precise and predictable orientation of substituents in three-dimensional space, which can lead to improved binding affinity and selectivity for biological targets.

While there are no specific examples of **1,4-diiodobicyclo[2.2.2]octane** being directly incorporated into a drug candidate, its significance lies in its role as a versatile synthetic intermediate. The two iodine atoms at the bridgehead positions can be readily transformed into a variety of other functional groups through reactions such as lithium-halogen exchange followed by quenching with an electrophile, or through transition-metal-catalyzed cross-coupling reactions. This allows for the divergent synthesis of a library of **1,4-**disubstituted bicyclo[2.2.2]octane derivatives for structure-activity relationship (SAR) studies in drug discovery programs.

The C(sp³)-rich nature of the BCO scaffold can also impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability, when compared to their flat, aromatic counterparts.[4] Therefore, **1,4-diiodobicyclo[2.2.2]octane** serves as a valuable starting material for the synthesis of novel chemical entities with the potential for enhanced therapeutic profiles.

No specific signaling pathways involving **1,4-diiodobicyclo[2.2.2]octane** have been described in the literature. Its utility is currently understood in the context of a synthetic building block rather than a biologically active molecule itself.



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